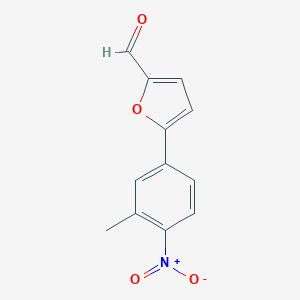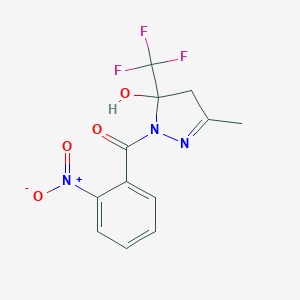
N-(3-methoxyphenyl)-2-(2-pyridinylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-(2-pyridinylthio)acetamide is an anilide.
Scientific Research Applications
Green Synthesis Applications : N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, has been studied for its role in the green synthesis of azo disperse dyes. A novel Pd/C catalyst showed high activity and selectivity in the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, highlighting its potential in eco-friendly chemical synthesis (Zhang Qun-feng, 2008).
Insecticidal Properties : Research on pyridine derivatives, including compounds structurally similar to N-(3-methoxyphenyl)-2-(2-pyridinylthio)acetamide, has demonstrated significant insecticidal activities. These findings are particularly relevant in agricultural applications for pest control (E. A. Bakhite et al., 2014).
Anticancer Potential : A study on 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol revealed cytotoxic effects on various human cancer cell lines. This highlights the potential of such compounds in developing new anticancer therapies (A. Vinayak et al., 2014).
Enzyme Inhibition and Potential Therapeutic Uses : Compounds structurally similar to N-(3-methoxyphenyl)-2-(2-pyridinylthio)acetamide have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B, suggesting potential therapeutic applications in diabetes and other metabolic disorders (A. Saxena et al., 2009).
Pharmacological Properties : Another study involved the synthesis and pharmacological assessment of novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, revealing potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties (P. Rani et al., 2016).
Chemoselective Acetylation in Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a compound related to the target molecule, is an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation using Novozym 435 as a catalyst is a key step in this process (Deepali B Magadum et al., 2018).
Metabolism and Toxicological Studies : The metabolism of chloroacetamide herbicides, structurally similar to the target molecule, in human and rat liver microsomes has been studied, providing insights into their potential toxicological impact and mechanisms of action (S. Coleman et al., 2000).
properties
CAS RN |
311776-25-7 |
|---|---|
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H14N2O2S/c1-18-12-6-4-5-11(9-12)16-13(17)10-19-14-7-2-3-8-15-14/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
MFTVFXPJYXZUGK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=CC=CC=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2,4-dimorpholino-5-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B392569.png)

![5-amino-3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B392571.png)
![2-{2-chloro-4-hydroxy-5-nitrobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B392573.png)
![N-[1-(1-adamantyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B392574.png)
![2-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B392578.png)
![1-[2-(1-Azepanyl)-2-oxoethylidene]-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B392579.png)
![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B392581.png)


![2,8-bis(3,4-dichlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B392585.png)

![N-(2-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-butoxybenzamide](/img/structure/B392590.png)
